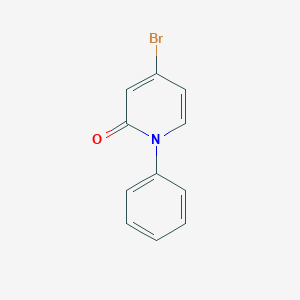

4-溴-1-苯基吡啶-2(1H)-酮

描述

Synthesis Analysis

The synthesis of 4-Bromo-1-phenylpyridin-2(1H)-one and related compounds has been explored through various methods. For instance, the Kröhnke synthesis was employed to achieve selective symmetrical and unsymmetrical functionalization of terpyridines, which are related to the pyridinone structure . Another study reported the synthesis of a Schiff base compound involving 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, which was achieved by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Additionally, a concise synthesis of 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, was performed using a 'halogen dance' reaction, which is relevant to the synthesis of brominated pyridines . An improved synthesis method for 4-bromo-2,2'-bipyridine was also reported, which is a starting material for low-molecular-weight model compounds .

Molecular Structure Analysis

X-ray crystallography has been a common technique for analyzing the molecular structure of brominated pyridine derivatives. The crystal structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was determined, showing that it crystallizes in the monoclinic system . Similarly, the molecular geometry of various antipyrine derivatives, including brominated compounds, was characterized using X-ray structure characterization and Hirshfeld surface analysis . These analyses provide insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the properties of the compounds.

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives has been explored in several studies. For example, the self-condensation of 4-bromopyridine was investigated, leading to the synthesis of a water-soluble, conjugated polymer with a complex structure . The Schiff base compound mentioned earlier was synthesized through a reaction that likely involved the formation of an imine bond, a common reaction for brominated aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from their synthesis and structural characterization. For instance, the Schiff base compound's molecular conformation is stabilized by an intramolecular hydrogen bond, which could influence its physical properties . The antipyrine derivatives' crystal packing is mainly stabilized by hydrogen bonds and π-interactions, which contribute to their solid-state structures . Theoretical studies, such as DFT calculations, have been used to predict the vibrational properties of brominated pyridine derivatives, providing a deeper understanding of their physicochemical characteristics .

Relevant Case Studies

Several case studies have been reported where brominated pyridine derivatives play a crucial role. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is an important intermediate for the synthesis of biologically active compounds . Additionally, the biological evaluation of 4-(4-bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1h)-one revealed excellent antimicrobial activities, highlighting the potential pharmaceutical applications of brominated pyridine derivatives .

科学研究应用

合成与结构分析:4-溴-1-苯基吡啶-2(1H)-酮用于各种化合物的合成和结构分析。例如,它用于合成铜(II)和氧化钒(IV)配合物,这些配合物在配位化学中具有应用 (Takjoo 等人,2013)。

生物活性化合物合成中的中间体:这种化学物质是合成生物活性化合物的重要中间体。它的合成涉及硝化、氯化和缩合等多个步骤,证明了它在有机合成中的多功能性 (Wang 等人,2016)。

有机化学中的溴化机理:它在理解复杂有机化合物的溴化机理中发挥作用。涉及三溴化铁的溴化过程在有机合成和材料科学中具有重要意义 (Feng 等人,2015)。

新型化合物开发:它用于开发在各个领域具有潜在应用的新型化合物。例如,已经报道了 1-苯基吡唑-3-醇的单溴和二溴衍生物的合成,显示了 4-溴-1-苯基吡啶-2(1H)-酮在创建新分子中的多功能性 (Nedzelskytė 等人,2007)。

研究分子间相互作用:该化合物在研究类似安替比林衍生物的分子间相互作用和晶体堆积方面也很重要。这项研究有助于理解固态化学中的分子结构和相互作用 (Saeed 等人,2020)。

重金属离子的荧光化学传感器:另一个应用是在开发用于检测重金属离子的荧光化学传感器。这在环境监测和生物化学中至关重要 (Padilla-Tosta 等人,2001)。

癌症研究中的放射增敏剂:它的衍生物,如溴吡啶酮核苷酸类似物,被探索作为放射增敏剂,尤其是在癌症研究中。这些化合物提高了放射治疗中治疗肿瘤的有效性 (Rudra 等人,2015)。

癌症治疗中的 MEK 1,2 抑制剂:已经发现 4-溴-1-苯基吡啶-2(1H)-酮的衍生物作为有效且选择性的 MEK 1,2 抑制剂,在癌症治疗中显示出潜力 (Wallace 等人,2006)。

新型吡啶衍生物的合成:它还用于合成新型吡啶衍生物,证明了它在创建具有材料科学和药理学潜在应用的新分子中的重要性 (Ahmad 等人,2017)。

属性

IUPAC Name |

4-bromo-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFLRUVEBNICPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034511.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)

![6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B3034514.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)

![2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3034521.png)